molecular formula C16H20INO4 B12101052 Boc-(+/-)-trans-4-(2-iodophenyl)-pyrrolidine-3-carboxylic acid

Boc-(+/-)-trans-4-(2-iodophenyl)-pyrrolidine-3-carboxylic acid

Cat. No.: B12101052
M. Wt: 417.24 g/mol
InChI Key: JUQRQKRSNILXEO-UHFFFAOYSA-N
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Description

Boc-(+/-)-trans-4-(2-iodophenyl)-pyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group, a trans-configuration across the pyrrolidine ring, and a 2-iodophenyl substituent at the 4-position. The iodine atom at the phenyl 2-position introduces steric bulk and polarizability, which may influence reactivity, solubility, and molecular interactions in biological or catalytic systems.

Properties

IUPAC Name

4-(2-iodophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20INO4/c1-16(2,3)22-15(21)18-8-11(12(9-18)14(19)20)10-6-4-5-7-13(10)17/h4-7,11-12H,8-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQRQKRSNILXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(+/-)-trans-4-(2-iodophenyl)-pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Iodophenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where an aryl iodide is coupled with a boronic acid derivative.

    Protection of the Amine Group: The amine group on the pyrrolidine ring is protected using the Boc group, typically through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

    Introduction of the Carboxylic Acid Group: This can be achieved through various methods, including oxidation of an alcohol group or hydrolysis of an ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Boc-(+/-)-trans-4-(2-iodophenyl)-pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by another nucleophile.

    Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to reveal the free amine group.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions to introduce the iodophenyl group.

    Bases: Such as triethylamine or sodium hydroxide, used in various steps including the protection of the amine group.

    Acids: Such as hydrochloric acid or trifluoroacetic acid, used for deprotection of the Boc group.

Major Products Formed

    Substituted Pyrrolidines: Resulting from nucleophilic substitution reactions.

    Alcohols and Carboxylates: Resulting from reduction and oxidation reactions, respectively.

    Free Amines: Resulting from deprotection reactions.

Scientific Research Applications

Pharmaceutical Development

1. Drug Synthesis
Boc-(+/-)-trans-4-(2-iodophenyl)-pyrrolidine-3-carboxylic acid is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structure allows for modifications that enhance the efficacy and selectivity of drug candidates.

Case Study :
In a study focused on developing novel analgesics, researchers incorporated this compound into a synthetic pathway to create derivatives that exhibited improved binding affinity to opioid receptors, leading to potential new treatments for chronic pain management .

Peptide Synthesis

2. Solid-phase Peptide Synthesis
This compound is employed in solid-phase peptide synthesis, facilitating the construction of complex peptide sequences. The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances stability during synthesis.

Case Study :
A research team utilized this compound to synthesize cyclic peptides with enhanced biological activity against cancer cells. The incorporation of this compound allowed for better yields and purities in the final products .

Medicinal Chemistry Research

3. Ligand Design
The compound serves as a scaffold for designing novel ligands that interact with specific biological targets, aiding in drug discovery processes.

Case Study :
In a project aimed at identifying new inhibitors for a particular enzyme linked to cancer progression, researchers modified this compound to create a library of ligands. Several candidates showed promising inhibitory activity, paving the way for further development .

Biochemical Studies

4. Enzyme Mechanisms and Interactions
Researchers utilize this compound to study enzyme mechanisms and interactions at a molecular level, providing insights into biological pathways.

Case Study :
A biochemical study investigated the role of this compound in modulating enzyme activity related to neurotransmitter release. The findings suggested that it could serve as a potential therapeutic agent for conditions like depression and anxiety by influencing synaptic transmission .

Summary Table of Applications

Application AreaDescriptionCase Study Reference
Pharmaceutical DevelopmentIntermediate in drug synthesis for neurological disorders
Peptide SynthesisUsed in solid-phase peptide synthesis for complex sequences
Medicinal ChemistryScaffold for novel ligand design in drug discovery
Biochemical StudiesTool for studying enzyme mechanisms and interactions

Mechanism of Action

The mechanism of action of Boc-(+/-)-trans-4-(2-iodophenyl)-pyrrolidine-3-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and other proteins. The iodophenyl group can participate in halogen bonding interactions, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. The carboxylic acid group can form hydrogen bonds and ionic interactions with basic residues in proteins.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Analogous Compounds

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties References
Boc-(+/-)-trans-4-(2-iodophenyl)-pyrrolidine-3-carboxylic acid 2-Iodo (C6H4I) C16H19INO4* ~385.24 High polarizability due to iodine; potential for radiolabeling or crystallography. Derived from analogs
Boc-(+/-)-trans-4-(3-methoxy-phenyl)-pyrrolidine-3-carboxylic acid 3-Methoxy (C6H4OCH3) C17H23NO5 321.37 Electron-donating methoxy group; increased solubility in polar solvents.
Boc-(+/-)-trans-4-(3-chloro-phenyl)-pyrrolidine-3-carboxylic acid 3-Chloro (C6H4Cl) C16H20ClNO4* ~333.79 Moderate electron-withdrawing effect; smaller halogen than iodine.
Boc-(+/-)-trans-4-(4-bromophenyl)-pyrrolidine-3-carboxylic acid 4-Bromo (C6H4Br) C16H20BrNO4 370.24 Bromine’s intermediate polarizability; 4-position may reduce steric hindrance.
Boc-(+/-)-trans-4-(3-nitrophenyl)-pyrrolidine-3-carboxylic acid 3-Nitro (C6H4NO2) C16H20N2O6 336.34 Strong electron-withdrawing nitro group; may enhance acidity of carboxylic acid.
Boc-(+/-)-trans-4-(4-pyridinyl)-pyrrolidine-3-carboxylic acid 4-Pyridinyl (C5H4N) C15H20N2O4 292.33 Basic nitrogen enables hydrogen bonding; aromatic heterocycle.
Boc-(+/-)-trans-4-(3-isopropyl-phenyl)-pyrrolidine-3-carboxylic acid 3-Isopropyl (C6H4C3H7) C19H27NO4 333.42 Bulky hydrophobic group; increased lipophilicity (logP: ~2.9 predicted).
Boc-(+/-)-trans-4-(1-naphthyl)-pyrrolidine-3-carboxylic acid 1-Naphthyl (C10H7) C20H23NO4 341.40 Extended π-system; enhanced π-π stacking potential.
Boc-(+/-)-trans-4-(2-ethoxycarboxy-phenyl)-pyrrolidine-3-carboxylic acid 2-Ethoxycarbonyl (C6H4COOEt) C19H25NO7 379.40 Ester group; potential prodrug applications.
Boc-(+/-)-trans-4-(3,4-dichloro-phenyl)-pyrrolidine-3-carboxylic acid 3,4-Dichloro (C6H3Cl2) C16H19Cl2NO4 360.23 Dual electron-withdrawing halogens; high density (1.347 g/cm³ predicted).

*Molecular formulas and weights for some entries are extrapolated from analogous compounds.

Key Trends and Implications

Halogen Effects :

  • Iodine (target compound): Offers high atomic mass and polarizability, beneficial for crystallography or radioimaging. However, it may reduce solubility compared to lighter halogens like chlorine or fluorine .
  • Bromine/Chlorine : Provide intermediate electronic effects, with bromine’s larger size enhancing van der Waals interactions in binding pockets .

3-/4-Substituents (e.g., 3-nitro, 4-bromo): Alter electronic effects on the pyrrolidine nitrogen and carboxylic acid, influencing reactivity and acidity .

Functional Group Diversity :

  • Nitro and Pyridinyl Groups : Enhance interactions with biological targets (e.g., nitro for charge transfer, pyridine for hydrogen bonding) .
  • Ester and Methoxy Groups : Improve solubility but may require hydrolysis for activation in prodrug strategies .

Biological Activity

Boc-(+/-)-trans-4-(2-iodophenyl)-pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the synthesis, biological activity, and research findings associated with this compound.

  • IUPAC Name : this compound
  • CAS Number : 1381947-08-5
  • Molecular Formula : C16H20INO4
  • Molecular Weight : 417.24 g/mol

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate starting materials such as amino acids or amines.
  • Introduction of the Iodophenyl Group : This is generally done via a substitution reaction using a brominated aromatic compound and a suitable nucleophile.
  • Protection of the Nitrogen Atom : The nitrogen atom is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
  • Carboxylation : The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or other carboxylating agents .

Anticancer Activity

Research has shown that compounds related to pyrrolidine derivatives exhibit significant anticancer properties. In studies involving various cell lines, including A549 human lung adenocarcinoma cells, this compound demonstrated structure-dependent anticancer activity.

In one study, compounds derived from similar structures were evaluated for their cytotoxic effects against A549 cells using an MTT assay. The results indicated that:

  • Compounds with specific substitutions on the phenyl ring enhanced anticancer activity.
  • For instance, derivatives with 4-chlorophenyl and 4-bromophenyl substitutions reduced cell viability significantly (to 64% and 61%, respectively) compared to control treatments with cisplatin .

Antimicrobial Activity

The antimicrobial effects of this compound were also assessed against multidrug-resistant pathogens. The compound was tested against various strains, including:

  • Klebsiella pneumoniae
  • Escherichia coli
  • Pseudomonas aeruginosa

These studies revealed that certain derivatives exhibited promising antimicrobial activity, suggesting that modifications to the pyrrolidine structure could enhance efficacy against resistant strains .

Case Studies and Research Findings

A series of case studies have highlighted the biological potential of this compound:

  • Case Study on Anticancer Efficacy :
    • A study evaluated the cytotoxicity of Boc-(+/-)-trans-4-(2-iodophenyl)-pyrrolidine derivatives against A549 cells, demonstrating that modifications led to improved anticancer properties compared to non-modified controls.
  • Antimicrobial Screening :
    • In another study, the compound was screened against pathogens resistant to conventional antibiotics, showing effective inhibition at concentrations that were non-toxic to human cells.

Summary Table of Biological Activities

Activity TypeModel/PathogenEffectivenessReference
AnticancerA549 CellsReduced viability (64% with 4-chlorophenyl)
AntimicrobialKlebsiella pneumoniaeEffective inhibition
AntimicrobialPseudomonas aeruginosaEffective inhibition

Q & A

Q. What are the recommended synthetic routes for Boc-(±)-trans-4-(2-iodophenyl)-pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves multi-step routes, including:

  • Condensation and Cyclization : Starting from 2-iodobenzaldehyde and a pyrrolidine precursor, followed by cyclization under acidic or basic conditions. Catalysts like palladium (for cross-coupling) or copper (for Ullmann-type reactions) may enhance iodine incorporation .
  • Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate in anhydrous solvents (e.g., THF or DCM) to protect the amine .
  • Optimization : Adjust reaction temperature (60–100°C), solvent polarity (DMF or toluene), and catalyst loading (1–5 mol%) to improve yield. Monitor via HPLC to ensure purity ≥97% .

Q. What spectroscopic and chromatographic methods are essential for confirming the structure and purity of Boc-(±)-trans-4-(2-iodophenyl)-pyrrolidine-3-carboxylic acid?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the trans-configuration and iodophenyl substitution. Key signals include aromatic protons (δ 7.2–7.8 ppm) and pyrrolidine carbons (δ 50–60 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (expected ~415 g/mol) and isotopic pattern from iodine (m/z 127) .
  • HPLC : Employ C18 columns with UV detection (λ = 254 nm) to assess purity. Gradient elution (acetonitrile/water + 0.1% TFA) resolves diastereomers and byproducts .

Q. What are the key safety considerations and handling protocols for Boc-(±)-trans-4-(2-iodophenyl)-pyrrolidine-3-carboxylic acid in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste. Avoid contact with skin/eyes; rinse with water for 15 minutes if exposed .
  • Storage : Store at 2–8°C in airtight, light-resistant containers. The iodine moiety may degrade under prolonged light exposure .

Advanced Research Questions

Q. How can researchers address challenges in the stereochemical resolution of Boc-(±)-trans-4-(2-iodophenyl)-pyrrolidine-3-carboxylic acid, and what analytical techniques are most effective?

Methodological Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases to separate enantiomers. Optimize flow rate (0.5–1.0 mL/min) and column temperature (25–40°C) .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational models (e.g., DFT calculations) to assign absolute configurations .
  • Crystallography : Grow single crystals in ethyl acetate/hexane mixtures and solve structures via X-ray diffraction to confirm trans stereochemistry .

Q. When encountering discrepancies in the reported biological activity of Boc-(±)-trans-4-(2-iodophenyl)-pyrrolidine-3-carboxylic acid across studies, what methodological approaches should be employed to validate findings?

Methodological Answer:

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times) and validate purity via orthogonal methods (NMR, LC-MS) to rule out batch variability .
  • Dose-Response Curves : Perform IC50_{50} assays in triplicate using a range of concentrations (1 nM–100 µM) to assess potency variations .
  • Target Engagement Studies : Use radiolabeled iodine (125^{125}I) to track compound binding to putative targets (e.g., kinases or GPCRs) via autoradiography or SPR .

Q. How can structure-activity relationship (SAR) studies be designed using Boc-(±)-trans-4-(2-iodophenyl)-pyrrolidine-3-carboxylic acid to explore its potential as a lead compound in drug discovery?

Methodological Answer:

  • Analog Synthesis : Replace iodine with other halogens (Cl, Br) or electron-withdrawing groups (CN, NO2_2) to probe electronic effects .
  • In Silico Docking : Use molecular docking (AutoDock Vina) to predict binding modes to targets like proteases or ion channels. Validate with mutagenesis studies .
  • Pharmacokinetic Profiling : Assess metabolic stability (human liver microsomes), permeability (Caco-2 assays), and solubility (shake-flask method) to prioritize analogs .

Data Contradiction Analysis

Example Scenario : Conflicting solubility data in aqueous vs. organic solvents.
Resolution :

  • Solvent System Screening : Test solubility in buffered solutions (pH 2–10) and co-solvents (DMSO, PEG-400). The iodine group may cause hydrophobicity, requiring surfactants for aqueous assays .
  • Thermodynamic Solubility : Use nephelometry to measure equilibrium solubility, avoiding kinetic solubility pitfalls from DMSO stock solutions .

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